molecular formula C18H20ClNO2 B5636342 N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5636342
M. Wt: 317.8 g/mol
InChI Key: YRVOKKAFCCPIBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions under specific conditions to achieve desired structural features. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide involves the reaction of 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst, followed by reaction with sulfuryl chloride to introduce chlorophenoxy groups, achieving yields around 80% under optimized conditions (Gao Yonghong, 2009).

Molecular Structure Analysis

Structural studies on similar acetamide compounds have shown that substitutions in the ring and side chain can significantly affect the crystal structure. For example, research on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides revealed variations in crystallographic systems and lattice constants based on substitutions, providing insight into how similar modifications might influence the structure of N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide (B. Gowda, J. Kožíšek, H. Fuess, 2006).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products, depending on the reactants and conditions. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines yields different products, suggesting that the reactivity of N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide could also vary with the reaction conditions and the nature of the reactants (N. Agarwal, R. Mital, 1976).

Physical Properties Analysis

The physical properties of similar acetamide compounds, such as melting points and solubility, can be influenced by their structural characteristics. Research has not directly provided data on N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, but studies on related compounds can offer insights into potential physical behaviors based on molecular structure.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are also closely related to the molecular structure. For instance, studies on the silylation of N-(2-hydroxyphenyl)acetamide and the formation of heterocycles indicate that functional groups and substituents play a crucial role in determining chemical behaviors, which could be relevant for understanding the chemical properties of N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide (A. Nikonov et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-5-6-13(3)18(14(11)4)22-10-17(21)20-15-8-7-12(2)16(19)9-15/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOKKAFCCPIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

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